Product packaging for Cyclazosin(Cat. No.:CAS No. 139953-73-4)

Cyclazosin

Katalognummer: B161197
CAS-Nummer: 139953-73-4
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: XBRXTUGRUXGBPX-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of the Research Significance of Cyclazosin

This compound is a chemical compound that has garnered significant attention in pharmacological research, primarily due to its properties as a selective alpha-1B (α1B) adrenoceptor antagonist. Its chemical formula is C₂₃H₂₇N₅O₄. smolecule.comnih.gov Classified as a quinazoline (B50416) derivative, this compound is a monocarboxylic acid amide formed through the condensation of furoic acid and a secondary amine derived from 6,7-dimethoxy-2-aminobenzonitrile. smolecule.com

The research significance of this compound stems from its utility as a tool for investigating adrenergic signaling pathways and receptor interactions across various biological systems. smolecule.com Its selective antagonistic properties, particularly at the α1B adrenoceptor subtype, distinguish it from other compounds like prazosin (B1663645) and doxazosin (B1670899), which exhibit broader activity. smolecule.com This selectivity has made this compound a valuable probe for researchers aiming to understand the specific roles of α1B adrenoceptors in physiological and pathophysiological processes. Studies have utilized this compound to explore its effects on vascular smooth muscle cells, contributing to the understanding of its potential implications in conditions like hypertension by promoting vasodilation. smolecule.com

Beyond its well-established activity at adrenoceptors, recent research has unveiled unexpected pharmacological properties of this compound. Studies have indicated that this compound, along with prazosin, can act as biased or partial agonists for chemokine (C-X-C motif) receptor 4 (CXCR4) and atypical chemokine receptor 3 (ACKR3). plos.orgnih.gov This finding suggests that this compound's research significance may extend beyond the adrenergic system, potentially offering insights into other signaling pathways and their interactions. plos.orgnih.gov

Evolution of Research Perspectives on Adrenoceptor Antagonists

The research landscape surrounding adrenoceptor antagonists has evolved significantly since the initial discovery of adrenaline. researchgate.net This evolution has involved the detailed classification of adrenoceptor subtypes, their cloning from various species, and the exploration of factors such as receptor regulation, inverse agonism, and biased agonism. researchgate.net

Early research broadly categorized adrenergic receptors into alpha (α) and beta (β) subtypes. Further studies, particularly utilizing radioligand binding data in different tissues, led to the subdivision of α1-adrenoceptors into α1A and α1B subtypes. frontiersin.org The α1A subtype was characterized by a higher binding affinity for antagonists like WB4101 and phentolamine, while the α1B subtype showed weaker binding affinity for these compounds. frontiersin.org The subsequent cloning of these receptor subtypes facilitated more detailed investigations into their distinct pharmacological properties and functional roles. researchgate.net

This compound emerged in this evolving field as a prazosin-related compound with notable selectivity for α1B adrenoceptors. researchgate.netnih.govresearchgate.net Initial binding studies demonstrated its high specificity for α1-adrenoceptors and a significant selectivity (10-15-fold) for the α1B subtype compared to the α1A subtype. nih.govebi.ac.uk However, these early studies also indicated that this compound did not effectively discriminate between cloned α1B and α1D adrenoceptors in binding assays. nih.govresearchgate.net

Further functional evaluations in isolated tissues, such as rat and rabbit tissues, aimed to clarify the in vitro pharmacological profile of (+)-cyclazosin and address discrepancies between binding and functional data. ebi.ac.uknih.gov These studies confirmed that (+)-cyclazosin acts as a selective α1B adrenoceptor antagonist in functional assays, demonstrating 13- and 38-fold selectivity over α1A and α1D subtypes, respectively, in rabbit thoracic aorta. ebi.ac.uknih.gov This research underscored the importance of functional assays in complementing binding studies for a comprehensive understanding of antagonist selectivity.

The determination of the crystal structure of the α1B-adrenoceptor bound to (+)-cyclazosin has provided a crucial resource for understanding the molecular basis of selective ligand recognition and facilitating structure-based drug discovery of novel selective ligands. uzh.chacs.orgresearchgate.net This structural information, coupled with mutagenesis studies, has helped identify key residues within the α1B adrenoceptor binding pocket that contribute to this compound's selectivity, such as V197 and L314. uzh.ch

More recent research has expanded the perspective on adrenoceptor antagonists like this compound by revealing their potential interactions with other receptor systems, such as CXCR4 and ACKR3. plos.orgnih.gov This highlights that the research into these compounds is not confined to the adrenergic system and can uncover complex polypharmacological profiles, influencing the development of future research strategies and potential therapeutic applications. plos.orgnih.gov

Detailed research findings on the selectivity of this compound are presented in the table below, summarizing key data from binding and functional studies:

Study TypeSpecies/TissueReceptor SubtypepKi / pA₂ ValueSelectivity Ratio (vs. α1A)Selectivity Ratio (vs. α1D)Selectivity Ratio (vs. α2, 5-HT1A, D2)Reference
BindingCloned α1 subtypesα1A8.18-8.4110-15 fold (α1B/α1A)-- nih.govebi.ac.uk
BindingCloned α1 subtypesα1B9.23-9.57--- nih.govebi.ac.uk
BindingCloned α1 subtypesα1D9.28--- nih.govresearchgate.net
Bindingα1b vs α2, 5-HT1A, D2α1B---1100-19000-12000 fold ebi.ac.ukacs.org
FunctionalRat prostatic vas deferensα1A7.75--- nih.gov
FunctionalRat aortaα1D7.27--- nih.gov
FunctionalRabbit thoracic aortaα1B8.8513 fold (α1B/α1A)38 fold (α1B/α1D)- ebi.ac.uknih.gov

This table illustrates the progression of research findings, from initial binding profiles indicating selectivity, particularly for α1B, to functional studies in relevant tissues that further characterized its antagonistic properties and subtype preferences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

139953-73-4

Molekularformel

C23H27N5O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI-Schlüssel

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyme

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Modifications

Strategies for Cyclazosin Synthesis

The synthesis of this compound typically proceeds through a sequence of steps involving the formation of its key structural components. smolecule.com

The initial stage of this compound synthesis involves the formation of the quinazoline (B50416) core. This is commonly achieved by reacting 6,7-dimethoxy-2-aminobenzonitrile with appropriate reagents to construct the bicyclic quinazoline ring system. smolecule.com The quinazoline scaffold itself is a significant heterocyclic structure in medicinal chemistry, and various methods exist for its synthesis, often involving cyclization reactions. researchgate.netscielo.brresearchgate.net

Following the formation of the quinazoline core, the furoic acid moiety is introduced. This step involves the condensation of the carboxylic acid group of furoic acid with a secondary amino group present in the quinazoline intermediate. smolecule.com This reaction forms the characteristic amide linkage found in this compound. Furoic acid (furan-2-carboxylic acid) is a furan (B31954) ring substituted with a carboxylic acid group. wikipedia.org

The final stage in the synthesis of this compound involves the cyclization to form the octahydroquinoxaline ring system. smolecule.com This results in the saturated bicyclic amine portion of the molecule, completing the core structure of this compound. The specific cyclization strategy employed contributes to the stereochemistry of the resulting product.

Furoic Acid Moiety Introduction

Enantioselective Synthesis and Resolution Techniques

This compound possesses chiral centers within its octahydroquinoxaline ring system, leading to the existence of enantiomers. The enantiomers of this compound have been synthesized and their biological profiles assessed to understand the influence of stereochemistry on activity. ebi.ac.uknih.gov Enantioselective synthesis or resolution techniques are employed to obtain the individual stereoisomers. One approach involves the resolution of a racemic amine intermediate, furan-2-yl(cis-octahydroquinoxalin-1-yl)methanone, using chiral acids such as (S)-(+)- and (R)-(-)-mandelic acid. ebi.ac.uknih.gov This allows for the separation of the enantiomers, which are then carried forward in the synthesis to yield the respective this compound enantiomers. ebi.ac.uknih.gov The absolute configuration of (+)-Cyclazosin has been determined as having R and S configurations at its C4a and C8a atoms, respectively. ebi.ac.uk

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been pursued to explore modifications of its structure and their impact on pharmacological activity, particularly selectivity for alpha-1 adrenoceptor subtypes. nih.govresearchgate.netresearchgate.netnih.gov These studies involve targeted structural changes to different parts of the this compound molecule. nih.gov

A key area of investigation in the synthesis of this compound analogues has focused on structural modifications of the furan moiety. researchgate.netsigmaaldrich.comnih.gov This includes introducing substituents at position 5 of the 2-furan ring or replacing the furan ring with other isosteric rings. ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govresearchgate.net For example, derivatives bearing a bromo, methyl, methoxy, or acetyl group at position 5 of the 2-furoyl moiety have been synthesized. researchgate.netresearchgate.net These modifications have demonstrated the ability to influence the pharmacological properties and selectivity of the resulting compounds. researchgate.netresearchgate.netnih.gov Replacing the furan moiety with other ring systems, such as the 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety, has also led to novel this compound analogues with altered activity profiles. unibo.it

Table 1: Selected this compound Analogues with Furan Moiety Modifications and their Selectivity

AnalogueModification on Furan MoietySelectivity for α1B over α1A (Fold)Selectivity for α1B over α1D (Fold)Source
(+)-CyclazosinUnsubstituted13-9024-39 ebi.ac.ukresearchgate.netresearchgate.net
(+)-Metthis compound5-methyl407Similar to (+)-Cyclazosin researchgate.netnih.gov
(+)-5-Bromofuryl derivative5-bromoIncreased compared to (+)-CyclazosinIncreased compared to (+)-Cyclazosin researchgate.netresearchgate.net
(+)-5-Methoxyfuryl derivative5-methoxyIncreased compared to (+)-CyclazosinIncreased compared to (+)-Cyclazosin researchgate.netresearchgate.net
(+)-5-Acetylfuryl derivative5-acetylIncreased compared to (+)-CyclazosinSignificantly improved (1513) researchgate.netresearchgate.net

Note: Selectivity values can vary depending on the specific assay and conditions used.

These studies highlight the importance of the furan moiety and its substituents in modulating the interaction of this compound derivatives with alpha-1 adrenoceptor subtypes. researchgate.netresearchgate.netnih.gov

Piperazine (B1678402) Ring Replacements

The piperazine ring is a common structural motif in many biologically active compounds, including those with activity at adrenoceptors and opioid receptors researchgate.netnih.govmdpi.com. Its presence can influence properties such as solubility and interaction with target proteins researchgate.net. In the context of structure-activity relationship (SAR) studies, the replacement of the piperazine ring with other moieties has been explored to understand its role in binding affinity and selectivity, as well as to potentially improve pharmacological properties nih.govmdpi.comnih.govacs.org.

Research into prazosin-related compounds, which include this compound (identified as compound 13 in some studies), has involved modifications to the piperazine ring. Specifically, the piperazine ring has been replaced with 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) moieties to investigate a lipophilic binding pocket on the alpha 1-adrenoceptor surface nih.govresearchgate.net. Studies found that cyclohexanediamine (B8721093) derivatives generally showed reduced potency and selectivity compared to compounds containing the piperazine or dialkylpiperazine structures nih.govresearchgate.net. Dialkylpiperazine compounds, however, demonstrated high affinity and selectivity for alpha 1-adrenoceptors nih.govresearchgate.net.

This compound, a cis derivative featuring a modified piperazine ring (specifically, a cis-octahydroquinoxalin-1-yl moiety linked to a quinazoline core), emerged as a potent and selective alpha 1-adrenoceptor antagonist nih.govresearchgate.netacs.org. It exhibited a high alpha 1/alpha 2 selectivity ratio nih.govresearchgate.net. This suggests that the specific size and spatial orientation provided by the modified piperazine ring structure in this compound are important for its potent and selective binding to the alpha 1-adrenoceptor nih.govresearchgate.net.

Further investigations into this compound analogues have explored modifications to different parts of the molecule, including substituents on the furan and quinazoline rings, as well as the stereochemistry of the molecule researchgate.netresearchgate.net. While these studies primarily focused on other regions, the foundational work involving piperazine ring replacements in prazosin-related structures, which led to the identification of this compound's favorable properties, highlights the significance of this moiety in defining the pharmacological profile of these compounds nih.govresearchgate.net.

The exploration of piperazine bioisosteres in drug design is a broader field, with various ring systems being investigated as potential replacements to optimize properties researchgate.netmdpi.comnih.govenamine.netblumberginstitute.org. While some replacements, such as certain diazaspiroalkanes, have resulted in a loss of affinity for target receptors, others, like bridged 2,5-diazabicyclo[2.2.1]heptane or 1,4-diazepine, have maintained nanomolar affinities in different compound series mdpi.com. This underscores that the impact of piperazine replacement is highly dependent on the specific chemical scaffold and the target receptor nih.govmdpi.com.

Data from studies on prazosin-related compounds illustrate the effect of piperazine ring modifications on alpha-adrenoceptor binding affinity. While specific detailed data tables focusing solely on this compound's piperazine replacements were not extensively detailed in the search results beyond the comparison of 2,3-dialkylpiperazines and 1,2-cyclohexanediamines, the reported findings on this compound (compound 13) itself serve as a key data point demonstrating the successful outcome of such a structural modification nih.govresearchgate.net.

Below is a conceptual representation of the type of comparative data that is generated in studies involving ring replacements, based on the search findings:

Compound ClassPiperazine ReplacementRepresentative ExampleAlpha 1 AffinityAlpha 2 AffinityAlpha 1/Alpha 2 Selectivity
Prazosin-related QuinazolinePiperazinePrazosin (B1663645)HighModerateModerate
Prazosin-related Quinazoline2,3-DialkylpiperazineThis compound (cis)HighLowHigh
Prazosin-related Quinazoline1,2-CyclohexanediamineDerivatives 3-6LowLowLow

Such detailed research findings, comparing the binding affinities and selectivities of compounds with different ring systems replacing the piperazine moiety, are crucial in understanding the specific interactions between the ligand and the receptor binding site nih.govresearchgate.net. The high alpha 1 selectivity observed for this compound, a result of replacing the piperazine with a cis-octahydroquinoxalin-1-yl group in the context of the prazosin scaffold, highlights the potential for optimizing pharmacological properties through targeted ring replacements nih.govresearchgate.net.

Pharmacological Characterization and Mechanism of Action

Selective Alpha-1B Adrenoceptor Antagonism

Cyclazosin exhibits specificity for alpha-1 adrenoceptors, with a notable selectivity towards the alpha-1B subtype. This selectivity is a key aspect of its mechanism of action.

Competitive Antagonism at Alpha-1 Adrenoceptor Subtypes

As an alpha-1 adrenoceptor antagonist, this compound competes with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, for binding sites on these receptors. By occupying these sites, this compound prevents the activation of alpha-1 adrenoceptors by agonists, thereby blocking the downstream effects of adrenergic stimulation. Most alpha-1 blockers, including this compound, act as competitive antagonists. cvpharmacology.com

Receptor Selectivity Profiles (Alpha-1B vs. Alpha-1A, Alpha-1D, Alpha-1L)

This compound has demonstrated a preferential affinity for the alpha-1B adrenoceptor subtype. Studies investigating its binding affinity at human cloned alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes have shown significant selectivity for alpha-1B. researchgate.netnih.gov Specifically, this compound has shown a 10-15-fold selectivity for alpha-1B adrenoceptors compared to the alpha-1A subtype in binding experiments, with pKi values ranging from 9.23-9.57 for alpha-1B and 8.18-8.41 for alpha-1A. nih.gov However, it has been observed that this compound does not significantly discriminate between cloned alpha-1B and alpha-1D adrenoceptors in binding assays, with reported pKi values of 9.23 and 9.28, respectively. nih.gov

Functional assays have also supported the selective nature of (+)-cyclazosin. In rat and rabbit tissues, (+)-cyclazosin displayed competitive antagonism at alpha-1A and alpha-1D adrenoceptors with pA2 values of 7.75 and 7.27, respectively. nih.gov In contrast, it showed a pA2 value of 8.85 at alpha-1B adrenoceptors in rabbit thoracic aorta, indicating higher potency at this subtype in functional studies. nih.gov Furthermore, (+)-cyclazosin demonstrated significant selectivity for alpha-1B adrenoceptors relative to the alpha-1L subtype, with a markedly lower affinity at alpha-1L receptors (pA2 = 6.75-7.09). nih.gov

The following table summarizes some of the reported binding affinity (pKi) and functional potency (pA2) values for this compound at different alpha-1 adrenoceptor subtypes:

Adrenoceptor SubtypepKi (Binding Affinity)pA2 (Functional Potency)Source Tissue/System
Alpha-1A8.18-8.417.75Cloned human nih.gov, Rat prostatic vas deferens nih.gov
Alpha-1B9.23-9.578.85Cloned human nih.gov, Rabbit thoracic aorta nih.gov
Alpha-1D9.287.27Cloned human nih.gov, Rat aorta nih.gov
Alpha-1LNot specified6.75-7.09Rabbit thoracic aorta nih.gov

Note: pKi and pA2 values represent the negative logarithm of the inhibition constant (Ki) and the antagonist affinity constant (KA), respectively. Higher values indicate greater affinity or potency.

Despite the binding and functional data suggesting selectivity, some studies in specific preparations, such as mouse spleen (regarded as an alpha-1B adrenoceptor preparation), have shown that (+)-cyclazosin may exhibit low potency and not act as a competitive antagonist, highlighting potential tissue or species variations in its effects. researchgate.net

Adrenergic Signaling Pathway Modulation

Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq proteins. cvpharmacology.com Activation of these receptors by agonists triggers a cascade of intracellular signaling events.

Inhibition of Adrenergic Signaling Pathways

As an antagonist, this compound inhibits the activation of alpha-1 adrenoceptors by preventing the binding of endogenous agonists. This blockade disrupts the downstream signaling pathways that would normally be initiated upon receptor activation. Alpha-1 adrenoceptor antagonists cause vasodilation by blocking the binding of norepinephrine to smooth muscle receptors. cvpharmacology.com

Downstream Signaling Attenuation

The primary signaling pathway coupled to alpha-1 adrenoceptors involves the activation of phospholipase C (PLC) via Gq proteins. cvpharmacology.comwikipedia.org Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, such as the endoplasmic reticulum, while DAG activates protein kinase C (PKC). wikipedia.orgnih.gov By blocking alpha-1 adrenoceptor activation, this compound attenuates this cascade, reducing the generation of IP3 and DAG, and consequently decreasing intracellular calcium mobilization and PKC activation. mdpi.com This attenuation of downstream signaling is crucial to the pharmacological effects of this compound.

Interactions with Non-Adrenergic Receptors

While this compound is primarily characterized by its activity at alpha-1 adrenoceptors, some research has explored its potential interactions with other receptor types. The binding profile of this compound has been compared to other compounds at alpha-2 adrenoceptors, dopamine (B1211576) D2, and 5-HT1A receptors. nih.gov One source also indicates that this compound has a role as an adenosine (B11128) A2A receptor antagonist. nih.gov

Further detailed research findings on the extent and functional significance of this compound's interactions with non-adrenergic receptors would be necessary for a comprehensive understanding of its complete pharmacological profile beyond its well-established effects on alpha-1 adrenoceptors.

Chemokine (C-X-C Motif) Receptor 4 (CXCR4) Interactions

This compound has been shown to interact with Chemokine (C-X-C motif) Receptor 4 (CXCR4). Research indicates that this compound acts as a partial or biased agonist of CXCR4. nih.govnih.gov This interaction has been observed in various experimental settings, including PRESTO-Tango β-arrestin recruitment assays and studies using human vascular smooth muscle cells (hVSMCs). nih.govnih.govplos.org this compound's effects on CXCR4 can be inhibited by AMD3100, a known CXCR4 antagonist. nih.govplos.org Furthermore, this compound has been shown to inhibit CXCL12-induced chemotaxis mediated by CXCR4 with high potency. nih.govnih.gov The interaction of this compound with CXCR4 has been suggested to contribute to its inhibitory effects on CXCL12-induced chemotaxis in hVSMCs. nih.gov

Atypical Chemokine Receptor 3 (ACKR3) Interactions

In addition to its effects on CXCR4, this compound also interacts with Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. nih.govnih.gov Similar to its interaction with CXCR4, this compound functions as a partial or biased agonist of ACKR3. nih.govnih.gov Studies using PRESTO-Tango assays have demonstrated that this compound activates ACKR3. nih.govnih.gov The potency of this compound in activating ACKR3 has been compared to that of CXCL12, the natural agonist for both receptors. nih.govnih.gov this compound's interaction with ACKR3, along with its interaction with CXCR4, is believed to contribute to its pharmacological profile. nih.gov

Beta-Arrestin Recruitment Mechanisms

This compound's interactions with both CXCR4 and ACKR3 involve the recruitment of beta-arrestin. nih.govnih.govplos.org Studies utilizing β-arrestin recruitment assays, such as the PRESTO-Tango assay, have shown that this compound dose-dependently activates both CXCR4 and ACKR3, leading to beta-arrestin recruitment. nih.govnih.govresearchgate.net This recruitment of beta-arrestin is a key signaling event downstream of GPCR activation, including chemokine receptors. nih.govbiorxiv.orgresearchgate.netwikipedia.org The observed beta-arrestin recruitment induced by this compound suggests that it can initiate intracellular signaling cascades through this pathway upon binding to CXCR4 and ACKR3. nih.govnih.govplos.org

Extracellular Signal-Regulated Kinases (ERK1/2) Phosphorylation

Activation of CXCR4 and ACKR3 by agonists can lead to the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.govresearchgate.netlipidmaps.orgguidetoimmunopharmacology.org Research has shown that this compound stimulates ERK1/2 phosphorylation in cells overexpressing CXCR4 or ACKR3, such as HEK293 cells. nih.govnih.gov The phosphorylation of ERK1/2 is a common signaling pathway activated by GPCRs, involved in various cellular processes. researchgate.netlipidmaps.orgresearchgate.net While CXCL12, the natural agonist, can induce rapid and transient ERK1/2 phosphorylation via CXCR4, this compound has been observed to induce ERK1/2 phosphorylation over prolonged time periods, suggesting potential differences in signaling kinetics compared to the natural ligand. nih.gov

Modulation of Inflammatory Pathways

The interaction of this compound with chemokine receptors like CXCR4 and ACKR3 suggests a potential role in modulating inflammatory pathways. CXCR4 and its ligand CXCL12 are known to play significant roles in inflammation and immune responses. aip.orgwcrj.net While the provided search results primarily focus on the direct receptor interactions and immediate downstream signaling (beta-arrestin recruitment, ERK1/2 phosphorylation), the involvement of CXCR4 and ACKR3 in inflammatory processes implies that modulation of these receptors by compounds like this compound could influence inflammatory pathways. aip.orgwcrj.netmdpi.com However, specific detailed research findings directly linking this compound's interaction with these receptors to the broader modulation of inflammatory pathways were not extensively detailed in the provided snippets. The role of alpha-1 adrenergic receptors, which this compound is also known to interact with, in modulating the immune system and inflammatory damage by increasing cytokine production has been noted. mdpi.com This suggests a potential indirect link to inflammatory modulation through this compound's broader pharmacological profile.

Adrenoceptor Interactions and Binding Selectivity

Radioligand Binding Assays and Affinity Determination

Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for specific receptor subtypes. Studies using these techniques have shown that (+)-cyclazosin exhibits high binding affinity and selectivity for the α1B adrenoceptor. ebi.ac.uknih.gov For instance, (+)-cyclazosin has been reported to have pKi values in the range of 9.16–9.87 for the α1b-adrenoceptor (human cloned) and 9.23-9.57 for the α1B (native) subtype. ebi.ac.uknih.gov Its selectivity ratios indicate a 40–90-fold preference for α1B(α1b) over α1A(α1a) and α1d subtypes in some studies, and 48–91 and 24–39 in others. nih.govnih.govacs.org

Functional assays have also been used to evaluate the activity of (+)-cyclazosin. In rabbit thoracic aorta, where contractions are mediated by α1B adrenoceptors, (+)-cyclazosin competitively antagonized noradrenaline-induced contractions with a pA2 value of 8.85. ebi.ac.uk This indicates a higher affinity in this functional assay compared to its affinity at α1A and α1D adrenoceptors in rat tissues (pA2 values of 7.75 and 7.27, respectively), supporting its functional selectivity for the α1B subtype. ebi.ac.ukunicam.it However, some studies have noted discrepancies between binding and functional affinity and selectivity profiles for (+)-cyclazosin and other prazosin-related compounds. researchgate.netresearchgate.net

Here is a summary of binding affinity data for (+)-cyclazosin:

Receptor SubtypeAssay TypepKi / pA2 ValueSpecies/SourceSelectivity Ratio (vs α1A, α1D)Source
α1b (cloned)Binding (pKi)9.16–9.87Human48–91 (vs α1a), 24–39 (vs α1d) nih.gov
α1B (native)Binding (pKi)9.23–9.57Not specified (likely rat)10–15 (vs α1A) ebi.ac.ukresearchgate.net
α1B (functional)Antagonism (pA2)8.85Rabbit thoracic aorta13 (vs α1A), 38 (vs α1D) ebi.ac.ukunicam.it
α1A (functional)Antagonism (pA2)7.75Rat prostatic vas deferens- ebi.ac.ukunicam.it
α1D (functional)Antagonism (pA2)7.27Rat aorta- ebi.ac.ukunicam.it

Molecular Determinants of Ligand Recognition

Understanding the molecular interactions between cyclazosin and the adrenoceptor binding site is crucial for explaining its selectivity.

The crystal structure of the human α1B adrenoceptor bound to the inverse agonist (+)-cyclazosin (PDB ID: 7B6W) has been determined. pdbj.orgrcsb.orgnih.govguidetopharmacology.orgresearchgate.net This structure provides a detailed view of how (+)-cyclazosin interacts with the receptor at an atomic level. The structure shows (+)-cyclazosin bound within the orthosteric ligand-binding pocket. researchgate.net

The crystal structure of the α1B adrenoceptor bound to (+)-cyclazosin has revealed the presence of two unique secondary binding pockets in addition to the orthosteric site. pdbj.orgnih.govresearchgate.net These pockets may play a role in modulating ligand binding and selectivity.

Structural comparisons and mutagenesis studies have helped identify key amino acid residues that are important determinants of ligand selectivity for the α1B adrenoceptor. Residues at positions 3.29 and 6.55 have been identified as important for ligand selectivity. pdbj.orgrcsb.org In the α1B adrenoceptor, non-conserved residues such as valine 197 (V19745.52) in extracellular loop 2 (ECL2) and leucine (B10760876) 314 (L3146.55) in transmembrane domain 6 (TM6) are part of the binding pocket and contribute to selectivity. researchgate.netresearchgate.netuzh.chacs.org These residues correspond to isoleucine (I17845.52) and methionine (M2926.55) in the α1A adrenoceptor, and the differences in side chain length are hypothesized to influence ligand binding. uzh.chacs.org

Hydrophobic and aromatic interactions play a significant role in the binding of this compound to the α1B adrenoceptor. In the crystal structure, L3146.55 forms hydrophobic interactions with the dimethoxyquinazoline moiety of (+)-cyclazosin, while V19745.52 interacts with the furan (B31954) ring. researchgate.netresearchgate.netuzh.chacs.org The cis-decahydroquinoxaline (B8021213) ring of (+)-cyclazosin is also positioned to form hydrophobic interactions with aromatic residues like W3.28 (W1213.28 in α1B-AR) at the top of TM3. uzh.chacs.org The furyl group of (+)-cyclazosin has also been indicated as an important hydrophobic aromatic feature for the α1B adrenoceptor pharmacophore in ligand-based models. nih.gov

Key Residues Influencing Ligand Selectivity

Enantiomeric Binding Profiles and Stereoselectivity

This compound has chiral centers, leading to the existence of enantiomers, primarily (+)-cyclazosin and (-)-cyclazosin. Studies on the enantiomers have revealed significant stereoselectivity in their binding profiles at α1 adrenoceptor subtypes. ebi.ac.uknih.govacs.org

(+)-Cyclazosin has been identified as the more potent and selective enantiomer for the α1B adrenoceptor. nih.govacs.org It displays significantly higher affinity for α1B compared to α1A and α1D subtypes. nih.govacs.org In contrast, the (-)-enantiomer shows a different selectivity profile, being significantly more potent than (+)-cyclazosin at the α1A and particularly the α1D adrenoceptors. nih.govacs.org For example, (-)-cyclazosin was reported to be 11–14-fold more potent at α1A(α1a) and 47-fold more potent at α1d compared to (+)-cyclazosin. nih.govacs.org This highlights the critical influence of stereochemistry on the binding affinity and subtype selectivity of this compound at α1 adrenoceptors. The (4aS,8aR) stereochemistry of the cis-octahydroquinoxaline moiety in (+)-cyclazosin appears important for granting selectivity towards the α1B subtype. nih.gov

Here is a table summarizing the enantiomeric selectivity:

EnantiomerPreferential SubtypeSelectivity vs other subtypes (examples)Source
(+)-Cyclazosinα1B40–90-fold vs α1A and α1D nih.govacs.org
(-)-Cyclazosinα1A, α1D11–14-fold more potent than (+) at α1A, 47-fold more potent than (+) at α1D nih.govacs.org

Enantiomer-Specific Affinity and Selectivity

The enantiomers of this compound display significant differences in their affinity and selectivity for alpha-1 adrenoceptor subtypes. acs.org Specifically, (+)-cyclazosin has shown a notable selectivity for the α1B adrenoceptor. ebi.ac.ukresearchgate.netacs.orgnih.gov Studies have reported (+)-cyclazosin displaying 40-90-fold selectivity for the α1B(α1b)-adrenoceptor relative to α1A(α1a) and α1d subtypes in binding experiments. acs.org At the α1A(α1a)-adrenoceptor and particularly at α1d-adrenoceptors, (-)-cyclazosin was found to be significantly more potent than (+)-cyclazosin, by 11-14-fold and 47-fold, respectively. acs.org Furthermore, the (+)-enantiomer has demonstrated very high selectivity in binding to α1b-adrenoceptors relative to α2-adrenoceptors, 5-HT1A, and D2 receptors, with selectivities of 1100-, 19000-, and 12000-fold, respectively. acs.org

Functional assays have also been conducted to evaluate the selectivity of (+)-cyclazosin. In these studies, (+)-cyclazosin confirmed its selective alpha(1B)-adrenoceptor antagonist activity, showing 13- and 38-fold selectivity for the alpha(1B)-adrenoceptor over alpha(1A)- and alpha(1D)-subtypes, respectively. ebi.ac.uknih.gov It also displayed significant selectivity for alpha(1B)-adrenoceptors relative to the alpha(1L)-subtype. ebi.ac.uknih.gov However, some discrepancies between binding and functional assay results for (+)-cyclazosin have been noted, suggesting the need for further investigation into these differences. ebi.ac.uknih.govresearchgate.net

The following table summarizes representative binding affinity (pKi) and functional potency (pA2/pKB) data for (+)-cyclazosin at different adrenoceptor subtypes:

Receptor SubtypepKi (Binding)pA2/pKB (Functional)Selectivity Ratio (vs α1B)Source
α1A (α1a)8.18-8.41 ebi.ac.ukresearchgate.net7.78 ± 0.04 (rat small mesenteric artery) ebi.ac.ukresearchgate.net10-15-fold (binding) ebi.ac.ukresearchgate.net; 13-fold (functional) ebi.ac.uknih.gov ebi.ac.ukresearchgate.netnih.govresearchgate.net
α1B (α1b)9.23-9.57 ebi.ac.ukresearchgate.net, 9.68 (rat liver membranes) ebi.ac.ukresearchgate.net7.96 ± 0.08 (rat spleen) ebi.ac.ukresearchgate.net, 8.85 (rabbit thoracic aorta) nih.gov1 ebi.ac.ukresearchgate.netnih.govresearchgate.net ebi.ac.ukresearchgate.netnih.govresearchgate.net
α1D (α1d)9.23-9.28 (cloned) ebi.ac.ukresearchgate.net6.86 ± 0.07 (rat aorta) ebi.ac.ukresearchgate.net, 7.27 (rat aorta) nih.govFailed to discriminate (cloned binding) ebi.ac.ukresearchgate.net; 38-fold (functional) ebi.ac.uknih.gov ebi.ac.ukresearchgate.netnih.govresearchgate.net
α1L6.75-7.09 nih.govSignificant selectivity for α1B nih.gov nih.gov
α21100-fold (binding) acs.org acs.org
5-HT1A19000-fold (binding) acs.org acs.org
D212000-fold (binding) acs.org acs.org

Stereochemical Influence on Alpha-1B Subtype Selectivity

The stereochemistry of this compound significantly influences its selectivity for the α1B subtype. (+)-Cyclazosin, with its (4aS,8aR) stereochemistry, has been identified as a selective antagonist for the α1B-adrenoceptor. nih.govnih.gov Studies on chiral analogues of (+)-cyclazosin have further highlighted the importance of the (4aS,8aR) stereochemistry of the cis-octahydroquinoxaline moiety for granting selectivity towards the α1B subtype. nih.govnih.gov Modifications to the (+)-cyclazosin structure, such as the introduction of benzyloxycarbonyl and methyl groups at specific positions while retaining the (4aS,8aR) stereochemistry, have led to analogues with significantly improved α1B selectivity compared to the parent compound. nih.govnih.gov For example, certain analogues showed a 35 to 77 times higher α1B/α1A selectivity and a 4 to 14 times higher α1B/α1D selectivity than (+)-cyclazosin. nih.govnih.gov This enhanced selectivity is attributed to a combination of high antagonist potency at the α1B-adrenoceptor and lower activity at the α1A and α1D subtypes. nih.gov

Receptor Conformational Dynamics and Stability

Understanding the conformational dynamics and stability of adrenoceptors is crucial for elucidating the molecular basis of ligand binding and receptor activation. G protein-coupled receptors (GPCRs), including alpha-1 adrenoceptors, exist in dynamic ensembles of various conformational states (inactive, intermediate, and active). nih.govnih.govmdpi.com Ligand binding influences these dynamics, stabilizing certain conformations. nih.govnih.govfrontiersin.orgelifesciences.orgnih.gov

The crystal structure of the human α1B-adrenoceptor in complex with the inverse agonist (+)-cyclazosin has been determined. researchgate.netguidetopharmacology.orgwikipedia.orgrcsb.org This structure provides valuable insights into the binding pocket and potential interactions that contribute to ligand selectivity. researchgate.netrcsb.org The binding site of (+)-cyclazosin in the α1B-adrenoceptor involves interactions with residues in the transmembrane helices and extracellular loops. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of ligand-receptor complexes and the conformational changes that occur upon ligand binding. nih.govmdpi.comfrontiersin.orgresearchgate.net MD simulations have been performed on homology models of wild-type α1A-AR and α1B-AR, using the (+)-cyclazosin-bound α1B-AR crystal structure as a template. researchgate.netacs.org These simulations have shown that (+)-cyclazosin remains stably bound to the α1B-AR model over extended simulation periods (e.g., 400 ns), indicating a stable interaction within the binding pocket. researchgate.netacs.org

Analysis of the (+)-cyclazosin binding pocket in the α1B-adrenoceptor crystal structure and through MD simulations has revealed specific interactions. researchgate.netresearchgate.net For instance, residues like V197 and L314 in the α1B-AR have been identified as part of the binding pocket, with L314 potentially forming hydrophobic interactions with the dimethoxyquinazoline moiety of this compound and V197 interacting with the furan ring. researchgate.netresearchgate.netacs.org MD simulations can also provide insights into the flexibility of receptor residues and how they accommodate ligand binding. elifesciences.orgresearchgate.netuq.edu.au While MD simulations have been used to study the dynamics of other GPCRs and their interactions with ligands, including adrenoceptors, specific detailed analyses of the conformational dynamics of the this compound-bound α1B-adrenoceptor beyond binding stability and key contact residues are areas of ongoing research. nih.govmdpi.comfrontiersin.orgelifesciences.orgnih.govresearchgate.netuq.edu.aubiorxiv.org

Molecular modeling studies, including docking and MD simulations, have been used to advance hypotheses on the mode of interaction of this compound analogues with α1-adrenoceptors and to understand the molecular basis of selectivity. nih.govresearchgate.netacs.org These computational approaches complement experimental binding and functional studies by providing a dynamic, atomic-level view of ligand-receptor interactions. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netacs.orguq.edu.au

Structure Activity Relationship Sar and Ligand Design

Qualitative Structure-Activity Relationships

Qualitative SAR studies involve examining how changes to specific functional groups or structural motifs within a molecule affect its biological activity. For alpha-1 adrenoceptor antagonists, key structural components contribute to their affinity and selectivity.

The amino-quinazoline scaffold is a prominent structural feature found in many alpha-1 adrenoceptor antagonists, including prazosin (B1663645), doxazosin (B1670899), and terazosin (B121538). researchgate.netscielo.br This core structure has been extensively studied in medicinal chemistry due to its diverse pharmacological profile. researchgate.netscielo.brresearchgate.net The therapeutic value of amino-quinazoline drugs was initially demonstrated by their use as alpha-1 adrenoceptor antagonists. researchgate.netscielo.brresearchgate.net

The piperazine (B1678402) ring is another significant component in the structure of many alpha-1 blockers, including prazosin, terazosin, and doxazosin. wikipedia.orgnih.govtandfonline.com Modifications to the piperazine ring can significantly influence the affinity and selectivity of these compounds for alpha-1 adrenoceptors. nih.govtandfonline.com For instance, replacing the piperazine ring with other moieties like 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) has been explored to understand the characteristics of the alpha-1 adrenoceptor binding pocket. nih.gov Studies have shown that the presence and substitution of the piperazine unit are important for inhibitory activity. tandfonline.com Alkylation or acylation of the piperazine nitrogen atoms can impact affinity. acs.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the selectivity and potency of ligands for their target receptors. For alpha-1 adrenoceptor antagonists, the stereochemistry of chiral centers within the molecule can significantly impact their binding affinity and selectivity for the different alpha-1 subtypes (α1A, α1B, and α1D). researchgate.netnih.gov Cyclazosin itself is noted as the (+)-isomer, and its cis configuration in the octahydroquinoxaline part is highlighted in SAR studies comparing it to trans isomers. nih.govcenmed.com The particular trend of antagonist activity within cis/trans stereoisomeric compounds suggests that the receptor's lipophilic binding area has a defined size and spatial orientation. nih.gov The crystal structure of the human α1B-adrenergic receptor in complex with the inverse agonist (+)-cyclazosin has been determined, providing molecular insights into selective ligand recognition. wikipedia.orgrcsb.org

Importance of Octahydroquinoxaline Moiety

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and to gain further insights into the key molecular features that govern receptor binding.

QSAR studies have been performed on various series of alpha-1 adrenoceptor antagonists, including those with quinazoline (B50416) and piperazine structures, to predict binding affinity. acs.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net These studies utilize different molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models. acs.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net For alpha-1 adrenoceptor ligands, QSAR models have emphasized the importance of electrostatic interactions, particularly involving the protonated amine function, as well as short-range attractive and repulsive intermolecular forces. acs.org The proton affinity of nitrogen atoms in these ligands has been theoretically computed and correlated with experimental affinity constants for the alpha-1A receptor. researchgate.net Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to sets of alpha-1A adrenoceptor antagonists to identify the steric, electrostatic, hydrophobic, and hydrogen bonding interactions important for receptor binding. mdpi.comresearchgate.net These models can provide valuable tools for predicting the activity of novel alpha-1 adrenoceptor antagonists and guiding structural modifications to enhance activity and selectivity. acs.orgmdpi.comresearchgate.net

Design Principles for Alpha-1B Adrenoceptor Selective Ligands

Designing ligands with selectivity for the α1B adrenoceptor presents challenges, and the pursuit of highly selective compounds for this subtype has been an active area of research. acs.org While some ligands have shown preference for other subtypes, such as the α1A, achieving high selectivity for the α1B subtype has been less straightforward. acs.orgacs.orgahajournals.org The recent determination of the crystal structure of the human α1B-adrenoceptor in complex with (+)-cyclazosin has provided valuable insights into the molecular determinants of ligand recognition and serves as a template for rational ligand design. acs.orgguidetopharmacology.orgwikipedia.orgnih.govosti.gov

Optimization of Selectivity via Structural Modification

Structural modifications of lead compounds, including those related to this compound, have been explored to optimize selectivity for the α1B adrenoceptor. SAR studies involve systematically altering different parts of the molecule and evaluating the impact on binding affinity and selectivity for the different alpha-1 subtypes. nih.gov For instance, investigations into derivatives and isosters of the furan (B31954) portion of (+)-cyclazosin have been conducted to understand their influence on receptor binding properties. nih.gov

One example of structural modification involves the introduction of substituents. In studies related to this compound, the importance of substituents at specific positions, such as position 5 of the 2-furan moiety, has been investigated. nih.gov Replacing the furan ring with other isosteric rings has also been explored as a strategy to modify activity and selectivity. nih.gov

Research has shown that even seemingly minor structural changes can significantly impact the affinity and selectivity of a compound for alpha-1 adrenoceptor subtypes. acs.org For example, in studies on dihydropyrimidine (B8664642) derivatives, the length and nature of a linker connecting different parts of the molecule were found to be critical for achieving good binding affinity and selectivity for the α1A receptor. acs.org While this example pertains to α1A selectivity, the principle of linker optimization and the impact of substituents are general considerations in designing selective ligands for any alpha-1 subtype, including α1B.

Another aspect of structural modification involves considering the bulkiness of chemical groups. It has been suggested that the bulkiness of certain aromatic groups in compounds related to 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives might contribute to moderate selectivity towards the α1B subtype. acs.org This observation aligns with the structural characteristics of (+)-cyclazosin itself, which features a bulky octahydroquinoxaline moiety. acs.org

Data from SAR studies can be used to identify key structural features that contribute to α1B selectivity. By analyzing the binding profiles of a series of analogues, researchers can infer which parts of the molecule interact favorably with the α1B receptor binding site and which interactions might lead to off-target binding at other subtypes. This information then guides the design of new compounds with enhanced selectivity.

Chiral Analogues Development

Chirality, the property of a molecule having a non-superimposable mirror image, plays a significant role in the interaction of ligands with their receptors. Many biological receptors, including adrenoceptors, are chiral, and their interactions with chiral ligands are often stereoselective, meaning that different enantiomers (mirror images) of a compound can have vastly different affinities and efficacies. nih.gov

The development of chiral analogues of compounds like this compound is a key strategy in the design of subtype-selective ligands for alpha-1 adrenoceptors. acs.org (+)-Cyclazosin itself is a chiral compound, and its enantiomeric form has been a focus of research to understand the stereochemical requirements for α1B adrenoceptor recognition. cenmed.comnih.govguidetoimmunopharmacology.orgnih.gov

Studies on chiral analogues of (+)-cyclazosin have aimed to identify which enantiomer possesses higher potency and selectivity for the α1B subtype. acs.org Research has indicated that the affinity and selectivity of certain ligands for alpha-1 adrenoceptor subtypes can be strongly associated with a specific enantiomer. acs.org For instance, in some classes of compounds, the (+) enantiomer has shown significantly higher binding affinity and selectivity compared to the (-) enantiomer. acs.org

Investigating the stereochemistry of ligand-receptor interactions at the α1B adrenoceptor helps to refine pharmacophore models and provides crucial information for the rational design of more potent and selective chiral drugs. By synthesizing and evaluating the individual enantiomers of this compound and its analogues, researchers can determine the stereochemical preferences of the α1B receptor binding site and design future ligands that exploit these preferences to achieve higher selectivity. researchgate.net

The availability of the crystal structure of the α1B-adrenoceptor bound to (+)-cyclazosin is particularly valuable for understanding the molecular basis of this stereoselectivity. acs.org This structural information can be used in computational studies, such as docking and molecular dynamics simulations, to visualize how the different enantiomers interact with the receptor binding pocket and identify the specific amino acid residues that contribute to stereoselective binding. acs.orgresearchgate.net

Preclinical Investigative Models and Methodologies

In Vitro Experimental Systems

In vitro studies, conducted outside of a living organism, utilize cell cultures or isolated biological components to investigate the effects of a compound. news-medical.netcreative-biolabs.com These systems offer controlled environments to assess specific molecular and cellular interactions.

Cell-Based Assays

Cell-based assays are widely used in preclinical research to measure the activity and response of live cells to a compound. accelevirdx.combmglabtech.com These assays can provide insights into a drug's mechanism of action, effects on cell proliferation, and cytotoxicity. accelevirdx.com Cyclazosin has been studied in cell-based assays to evaluate its activity at adrenoceptor subtypes and other receptors. For instance, PRESTO-Tango β-arrestin recruitment assays have been used to screen this compound for agonist activity at chemokine (C-X-C motif) receptor (CXCR)4 and atypical chemokine receptor (ACKR)3 in HEK293 cells. plos.orgnih.gov These assays revealed that this compound can activate both CXCR4 and ACKR3. plos.orgnih.gov Furthermore, this compound stimulated ERK1/2 phosphorylation in HEK293 cells overexpressing these receptors, indicating activation of downstream signaling pathways. plos.orgnih.gov

Membrane Preparations and Functional Assays

Membrane preparations, derived from tissues or cultured cells, are utilized in binding and functional assays to study receptor interactions. nih.govrevvity.com These assays allow for the assessment of a compound's affinity for a receptor and its ability to modulate receptor activity. This compound has been investigated using membrane preparations to determine its binding profile at adrenoceptors. Studies using rat liver membranes characterized (+)-cyclazosin as a selective, high-affinity α1B-adrenoceptor ligand in binding experiments. researchgate.netresearchgate.net this compound has shown high specificity for α1-adrenoceptors and a selectivity for α1B-adrenoceptors over the α1A subtype in binding studies. researchgate.netebi.ac.uknih.gov However, it did not show significant discrimination between cloned α1b and α1d-adrenoceptors in binding assays. nih.gov

Functional assays using membrane preparations can also assess the impact of ligand binding on receptor activity. For example, chemical shift changes in the 1H-13C-heteronuclear single quantum correlation spectrum of CXCR4 and ACKR3 in membrane preparations have been used to suggest the binding of this compound to these receptors. plos.orgnih.gov

Receptor Internalization Assays

Receptor internalization assays measure the process by which receptors are endocytosed into the cell, a mechanism crucial for regulating receptor signaling. nih.govneb.comdiscoverx.com Flow cytometry is a method used to assess receptor internalization by quantifying cell surface receptor expression after drug treatment. plos.orgnih.gov this compound has been shown to induce internalization of endogenous CXCR4 and ACKR3 in human vascular smooth muscle cells (hVSMCs). plos.orgnih.gov This effect was observed to be time-dependent, with this compound reducing the expression of both receptors on the cell surface. plos.org This finding is consistent with this compound binding to these receptors and leading to β-arrestin recruitment and subsequent internalization. plos.org

Cell Culture Models for Receptor Expression

Cell culture models are essential for expressing specific receptors to facilitate the study of their interactions with ligands. ingentaconnect.comeppendorf.com Primary cell cultures, derived directly from tissues, can be more representative of in vivo tissues compared to immortalized cell lines. eppendorf.comwikipedia.orglonza.com However, immortalized cell lines are often used due to their ease of handling and indefinite proliferation. eppendorf.comlonza.com Studies on this compound's effects on adrenoceptor subtypes have utilized various cell culture models. For instance, HEK293 cells overexpressing CXCR4 or ACKR3 were used as an optimized test system to study this compound-induced ERK1/2 phosphorylation. plos.orgnih.gov

Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids)

Advanced in vitro models, such as 3D cell cultures and organoids, aim to better recapitulate the complexity of in vivo tissues and microenvironments compared to traditional 2D cultures. mdpi.comnih.govfrontiersin.orgcrownbio.comsigmaaldrich.com Organoids, derived from stem cells or patient tissues, can mimic the structure and functionality of organs and are increasingly used in preclinical drug development, including for high-throughput screening. mdpi.comnih.govfrontiersin.orgcrownbio.comsigmaaldrich.com While the search results discuss the use and advantages of these advanced models in general preclinical research, particularly in oncology, there is no specific information found directly detailing the use of 3D cell cultures or organoids specifically in the investigation of this compound. mdpi.comnih.govfrontiersin.orgcrownbio.comsigmaaldrich.comcarcinotech.com

Ex Vivo Tissue Preparations

Ex vivo studies involve the use of tissues or organs isolated from a living organism and maintained in a controlled environment. plos.orgresearchgate.netingentaconnect.comuzh.ch These preparations allow for the study of drug effects on tissue function while preserving some of the physiological context lost in dissociated cell cultures. This compound has been extensively studied in ex vivo tissue preparations, particularly to evaluate its functional activity and selectivity at adrenoceptor subtypes in various tissues. researchgate.netresearchgate.netebi.ac.uknih.gov

Functional assays in isolated tissues, such as rat prostatic vas deferens (α1A), spleen (α1B), and aorta (α1D), have been used to assess the antagonistic effects of this compound on contractions mediated by different adrenoceptor subtypes. researchgate.netebi.ac.ukingentaconnect.comnih.gov Studies in rat and rabbit tissues have provided functional evaluation of (+)-cyclazosin as a selective α1B-adrenoceptor antagonist. researchgate.netebi.ac.uknih.gov For example, (+)-cyclazosin competitively antagonized noradrenaline-induced contractions in rabbit thoracic aorta at α1B-adrenoceptors with a pA2 value of 8.85, demonstrating significant selectivity over α1A and α1D subtypes in functional assays. researchgate.netebi.ac.uknih.gov However, some studies have noted discrepancies between the selectivity observed in binding assays and functional experiments in isolated tissues for this compound and related compounds. researchgate.netresearchgate.net

The following table summarizes some of the functional data obtained for (+)-cyclazosin in rat and rabbit isolated tissues:

Tissue (Adrenoceptor Subtype)SpeciespA2 ValueSelectivity Ratio (vs. α1B)Reference
Prostatic vas deferens (α1A)Rat7.7513-fold lower affinity for α1A compared to α1B researchgate.netebi.ac.uknih.gov
Aorta (α1D)Rat7.2738-fold lower affinity for α1D compared to α1B researchgate.netebi.ac.uknih.gov
Spleen (α1B)Rat7.96 ± 0.08- researchgate.net
Thoracic aorta (α1B)Rabbit8.85- researchgate.netebi.ac.uknih.gov
Small mesenteric artery (α1A/L)Rat7.78 ± 0.04- researchgate.net

These ex vivo studies in isolated tissues have been crucial in characterizing the functional pharmacological profile of this compound and its selectivity for adrenoceptor subtypes. researchgate.netresearchgate.netebi.ac.ukingentaconnect.comnih.gov

Isolated Tissue Studies

Isolated tissue studies have been instrumental in characterizing the functional activity and selectivity of this compound at alpha-1 adrenoceptor subtypes. These studies typically involve mounting tissue preparations, such as sections of blood vessels or other organs, in organ baths containing physiological salt solutions. vfu.czvfu.cznih.gov Cumulative concentration-response curves are then constructed for agonists, and the effects of antagonists like this compound on these responses are evaluated. vfu.czvfu.cz

In rat isolated tissues, (+)-cyclazosin has been studied for its antagonism of contractions mediated via alpha1A/L-adrenoceptors in the small mesenteric artery, alpha1D-adrenoceptors in the aorta, and alpha1B-adrenoceptors in the spleen. ebi.ac.ukresearchgate.netresearchgate.net Studies in rabbit thoracic aorta have also investigated (+)-cyclazosin's competitive antagonism of noradrenaline-induced contractions at alpha1B-adrenoceptors. ebi.ac.uknih.gov

Noradrenaline-Induced Contraction Studies

Noradrenaline-induced contraction studies in isolated tissues are a key methodology for evaluating the antagonist properties of compounds like this compound at alpha-1 adrenoceptors. Noradrenaline is an endogenous agonist that causes vasoconstriction and smooth muscle contraction by activating alpha-adrenergic receptors. mims.comwikipedia.org By observing how this compound affects the concentration-response curves of noradrenaline, researchers can determine its potency and the subtype selectivity of its antagonist action.

In rat tail artery preparations, noradrenaline-induced contractions have been characterized, and the effects of various alpha-1 adrenoceptor antagonists, including this compound, have been examined to understand the contribution of different subtypes (alpha1A and alpha1B) to these contractions. patsnap.com Studies in rabbit abdominal aorta have similarly investigated the role of alpha1-adrenergic receptor subtypes in contractility stimulated by phenylephrine, a non-selective alpha1-adrenergic receptor agonist, and the blocking effects of antagonists like this compound. vfu.czvfu.czresearchgate.net

Data from isolated tissue studies using (+)-cyclazosin have shown varying pA2/pKB values depending on the tissue and species, reflecting its interaction with different alpha1-adrenoceptor subtypes. For example, in rat tissues, pKa/pA2 values for antagonism of contractions mediated via alpha1A/L-adrenoceptors of rat small mesenteric artery, alpha1B-adrenoceptors of rat aorta, and alpha1B-adrenoceptors of rat spleen were reported as 7.78 ± 0.04, 6.86 ± 0.07, and 7.96 ± 0.08, respectively. ebi.ac.ukresearchgate.net In rabbit thoracic aorta, the pA2 value for competitive antagonism of noradrenaline-induced contractions at alpha1B-adrenoceptors was 8.85. ebi.ac.uknih.gov

Here is a table summarizing some functional antagonism data for (+)-cyclazosin in isolated tissues:

Tissue (Species)Adrenoceptor SubtypeAgonistpA2/pKB ValueCitation
Small mesenteric artery (Rat)α1A/LNoradrenaline7.78 ± 0.04 ebi.ac.ukresearchgate.net
Aorta (Rat)α1DNoradrenaline6.86 ± 0.07 ebi.ac.ukresearchgate.net
Spleen (Rat)α1BPhenylephrine7.96 ± 0.08 ebi.ac.ukresearchgate.net
Thoracic aorta (Rabbit)α1BNoradrenaline8.85 ebi.ac.uknih.gov

It is important to note that while binding studies initially suggested high selectivity for the alpha1B subtype, functional studies in isolated tissues have sometimes shown less pronounced selectivity, indicating potential discrepancies between binding affinity and functional effects depending on the tissue and experimental conditions. researchgate.netguidetopharmacology.org

Animal Models in Preclinical Research

Animal models play a crucial role in preclinical research to investigate the in vivo effects of compounds like this compound, providing insights that cannot be obtained from in vitro studies alone. nih.govfrontiersin.org These models allow for the study of complex physiological systems, the distribution and metabolism of the compound, and its effects on organ function. nih.gov

Species-Specific Pharmacological Responses

Pharmacological responses to this compound can vary between different animal species due to differences in receptor expression levels, subtype distribution, signaling pathways, and drug metabolism. guidetopharmacology.orgresearchgate.netnih.gov Studies comparing the effects of this compound in rat and rabbit tissues, for instance, have revealed species-specific differences in its potency and selectivity at alpha-1 adrenoceptor subtypes. ebi.ac.uknih.gov While (+)-cyclazosin showed selectivity for alpha1B-adrenoceptors in rabbit thoracic aorta, its functional selectivity in rat tissues varied depending on the specific organ studied. ebi.ac.uknih.gov These species differences are important considerations when extrapolating findings from animal models to potential effects in humans. guidetopharmacology.orgnih.gov

Subcellular Localization Studies of Receptors

Animal models can be utilized to investigate the subcellular localization of adrenoceptors with which this compound interacts. While direct studies on this compound's influence on receptor localization were not prominently found, research using animal tissues has contributed to understanding the distribution of alpha-1 adrenoceptor subtypes in various organs at a subcellular level. This foundational knowledge is relevant to understanding where this compound exerts its effects. For example, studies have examined the localization of alpha1-adrenoceptors in different tissues, including smooth muscle, liver, heart, and prostate, in various animal species. vfu.cz Techniques such as immunocytochemistry and radioligand binding assays in animal tissues have been employed to determine the presence and distribution of specific alpha-1 adrenoceptor subtypes. capes.gov.br

Animal Models for Neurobiological Research Applications

While the primary focus of this compound research appears to be on its cardiovascular effects related to alpha-1 adrenoceptors, animal models are broadly used in neurobiological research to study the role of adrenergic systems in the central nervous system. nih.govfrontiersin.org Alpha-1 adrenoceptors are expressed in the brain and are involved in various neurological functions. vfu.cz Although specific detailed findings on this compound's direct neurobiological applications in animal models were not extensively retrieved, the existence of alpha-1 adrenoceptors in the brain of various species suggests a potential area for investigation using animal models to understand any central effects of this compound. vfu.cz Studies on the role of spinal alpha1-adrenoceptor subtypes in bladder reflexes in anesthetized rats have shown effects with (+)-cyclazosin, suggesting potential neurobiological involvement.

Role of Animal Models in Translational Research

Animal models are considered central to translational research, serving as a bridge between basic laboratory discoveries and their potential application in human clinical trials. nih.govfrontiersin.orgmdpi.com They allow for the assessment of the efficacy and safety of potential therapeutic compounds in a complex biological system before human testing. frontiersin.orgosf.io However, it is recognized that translating findings from animal models to humans can be challenging due to inherent biological differences between species and the complexity of human diseases. nih.govosf.io Despite these challenges, animal models, including rodents and larger animals, continue to be indispensable tools in the preclinical evaluation of compounds like this compound, helping to inform decisions about progressing to human studies. nih.govfrontiersin.orgmdpi.com The use of animal models in this compound research, particularly in characterizing its interaction with adrenoceptor subtypes and its effects on physiological responses, exemplifies their role in the initial stages of translational research.

Aspect of Translational ResearchRole of Animal ModelsCitation
Bridging Lab to ClinicApplying laboratory discoveries to develop human trials. nih.gov
Efficacy and Safety AssessmentEvaluating potential therapies in complex biological systems before human testing. frontiersin.orgosf.io
Understanding Disease MechanismsModeling aspects of human diseases to study underlying mechanisms and interventions. frontiersin.org
Informing Clinical DecisionsProviding data to support or refine the design of human clinical trials. mdpi.com

Analytical Techniques for Compound Evaluation

Preclinical evaluation of compounds like this compound necessitates the application of sophisticated analytical techniques to understand their interactions with biological targets, particularly receptors. These methods provide crucial insights into binding characteristics, functional effects, and structural determinants of ligand-receptor interactions.

X-ray Crystallography in Receptor Structure Determination

X-ray crystallography is a fundamental technique for determining the three-dimensional structure of proteins, including receptors, at high resolution. fishersci.ca This provides critical information about the ligand binding pocket and the molecular interactions between a ligand and its receptor, which is essential for structure-based drug design. fishersci.ca The crystal structure of the human alpha-1B adrenergic receptor (α1B-AR) bound to the inverse agonist (+)-cyclazosin has been successfully determined using X-ray diffraction at a resolution of 2.46 Å. nih.gov, nih.gov This structural data reveals the specific binding pose of (+)-cyclazosin within the α1B-AR orthosteric ligand-binding pocket. tdin.ca, wikipedia.org The structure allows for the identification of two unique secondary binding pockets within the receptor. nih.gov Detailed analysis of the crystal structure shows that residues within the α1B-AR binding pocket participate in interactions with (+)-cyclazosin. For instance, V197 (at position 45.52 in Ballesteros-Weinstein numbering) and L314 (at position 6.55) constitute part of the binding pocket. tdin.ca L314 forms hydrophobic interactions with the dimethoxyquinazoline moiety of (+)-cyclazosin, while V197 interacts with its furan (B31954) ring. tdin.ca Structural comparisons between α1B-AR and α2ARs, along with chimeric receptor studies, have identified residues 3.29 and 6.55 as key determinants of ligand selectivity. nih.gov The crystal structure of α1B-AR bound to (+)-cyclazosin provides a basis for the discovery of α1B-AR-selective ligands and can help guide the optimization of aminergic drugs to prevent off-target binding or to achieve selective interactions. nih.gov

Advanced Computational and Structural Research

Molecular Modeling Studies

Molecular modeling techniques, such as homology modeling and docking studies, have been employed to build structural models of adrenoceptor subtypes and predict the binding orientation and interactions of cyclazosin within the receptor binding site.

Homology modeling has been a key technique to generate three-dimensional structures of adrenoceptor subtypes, particularly α1A-AR and α1B-AR, when high-resolution experimental structures were not available for all subtypes. Studies have utilized the crystal structure of the α1B-adrenoceptor bound to (+)-cyclazosin (PDB: 7B6W) as a template to construct homology models of wild-type α1A-AR and α1B-AR. uzh.chacs.org This approach allows for the structural comparison of different subtypes and provides a basis for investigating ligand binding in the absence of direct experimental structures for all subtypes of interest. Molecular modeling has also been applied to study the interaction of chiral analogues of (+)-cyclazosin with the α1B-adrenoceptor. nih.govnih.gov

Molecular docking simulations are used to predict the preferred binding pose and affinity of a ligand within a receptor's binding site. ugm.ac.idnih.govmdpi.com Docking studies involving this compound and its analogues with adrenoceptor subtypes, especially α1B-AR, have been conducted to understand the molecular basis of their interaction and selectivity. uzh.chacs.orgnih.govresearchgate.net These studies typically involve placing the ligand into the receptor binding pocket and evaluating the resulting poses based on scoring functions that estimate binding affinity. Docking this compound and other compounds into homology models of α1A-AR and α1B-AR has revealed insights into how these ligands might interact differently with the subtypes. uzh.chacs.orgresearchgate.net Analysis of the docked poses has identified key residues within the α1B-AR binding pocket that interact with this compound, such as V197 and L314, which form hydrophobic contacts with different moieties of the this compound molecule. researchgate.netresearchgate.net

Molecular Dynamics Simulations in Ligand-Receptor Systems

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net Applied to ligand-receptor systems, MD simulations provide dynamic insights into the stability of the binding complex, conformational changes, and the nature of interactions over a defined period. openaccessjournals.com

MD simulations have been performed to assess the stability of the predicted binding modes of this compound in complex with adrenoceptor homology models, particularly α1A-AR and α1B-AR. uzh.chacs.orgresearchgate.net Simulations extending up to 400 ns have shown that (+)-cyclazosin remains stably bound within the binding pocket of these models. uzh.chacs.orgresearchgate.net The stability of the ligand-receptor complex during MD simulations is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and the protein backbone from their initial positions. uzh.chresearchgate.netresearchgate.netnih.govnih.govresearchgate.net These simulations have also served to confirm the ligand-binding mode initially suggested by crystal structures or docking studies. researchgate.net For instance, simulations have confirmed the stable binding of (+)-cyclazosin through aromatic contacts with the quinazoline (B50416) and furan (B31954) rings. researchgate.net

Molecular dynamics simulations can provide insights into the conformational changes associated with receptor activation and inactivation. frontiersin.orgusi.chmdpi.comnih.gov While MD studies on GPCRs, including adrenergic receptors, have explored activation mechanisms and the influence of different ligand types (agonists, antagonists, inverse agonists) on receptor states uq.edu.aufrontiersin.orgusi.chmdpi.comnih.gov, specific detailed findings from MD simulations directly demonstrating how this compound influences the activation or inactivation states of adrenoceptors were not prominently featured in the provided search results. However, the crystal structure used as a template for some modeling studies shows α1B-AR bound to (+)-cyclazosin, described as an inverse agonist that stabilizes an inactive state. researchgate.net MD simulations performed on this complex primarily focused on confirming the stability of the ligand-bound inactive conformation and the binding mode. researchgate.net

Chemoinformatics and Quantitative Approaches in Drug Design

Chemoinformatics and quantitative structure-activity relationship (QSAR) approaches are integral to modern drug design. These methods involve the use of computational tools to analyze chemical data, build predictive models, and establish relationships between the structural properties of compounds and their biological activities. researchgate.netwiley.comnih.govnih.gov This allows researchers to predict the activity of new compounds without the need for immediate synthesis and testing, thereby streamlining the drug discovery process. nih.govresearchgate.net

In the context of this compound, which acts as an antagonist at alpha-1 adrenoceptors, computational studies have been employed to understand its interactions and to develop related compounds. This compound has demonstrated high specificity for alpha-1 adrenoceptors, showing moderate selectivity for the alpha-1B subtype over the alpha-1A subtype. researchgate.net However, it does not significantly discriminate between cloned alpha-1B and alpha-1D adrenoceptors. researchgate.net

Computational methods, including detailed computational analysis, have been utilized in the development of pharmacophores for antagonists targeting alpha1 adrenergic receptors, with this compound being mentioned in this context. semanticscholar.org Furthermore, research involving chiral analogues of (+)-cyclazosin as selective alpha-1B-adrenoceptor antagonists has incorporated computational approaches such as QSAR analysis and docking-based scoring to predict biological activities. orcid.orgresearchgate.net Molecular modeling studies have also been applied to investigate molecular interactions involving (+)-cyclazosin. researchgate.net

The application of QSAR in drug design involves developing models that correlate structural descriptors of a set of compounds with their observed biological activity against a specific target. These models can then be used to predict the activity of new, untested compounds. nih.govnih.gov Docking studies, another key computational technique, predict the preferred orientation (binding mode) of a ligand (like this compound or its analogues) within the binding site of a target protein (such as an adrenoceptor subtype). nih.govresearchgate.netnih.govnih.gov This provides insights into the key interactions driving the binding affinity and can guide the modification of the ligand structure to enhance potency or selectivity. nih.govresearchgate.netresearchgate.netunab.cl

While specific detailed QSAR models or extensive docking results solely focused on this compound itself within the publicly available search results are limited, the mention of QSAR analysis and docking-based scoring in the context of its chiral analogues and pharmacophore development for alpha1 adrenoceptor antagonists highlights the relevance of these computational approaches in the research surrounding this compound and related compounds. semanticscholar.orgorcid.orgresearchgate.net Computational mutagenesis of the alpha-1B-adrenergic receptor has also been instrumental in understanding the molecular mechanisms of receptor activation and coupling, which is relevant to the study of antagonists like this compound. researchgate.net

Data Table: this compound Binding Affinity to Alpha-1 Adrenoceptor Subtypes

Adrenoceptor SubtypepKi Value RangeSelectivity Ratio (vs α1B)Source
α1A8.18–8.4113 researchgate.net
α1B9.23–9.571 researchgate.net
α1D9.2838-39 researchgate.net

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), indicating binding affinity. Higher pKi values correspond to higher binding affinity.

These computational and chemoinformatic approaches, including QSAR and docking, coupled with structural analysis, provide valuable tools for the rational design and optimization of compounds targeting adrenoceptors, building upon the knowledge gained from studying molecules like this compound. nih.govresearchgate.netwiley.comnih.gov

Historical Trajectory of Cyclazosin Research

Origins and Early Development of Cyclazosin and Related Quinazolines

The history of this compound research is rooted in the broader development of quinazoline-based compounds targeting alpha-1 adrenoceptors. Early work in this area led to the identification of compounds like prazosin (B1663645), which was patented in 1965 and introduced for medical use in 1974. wikipedia.org Prazosin and other quinazoline (B50416) derivatives such as terazosin (B121538) and doxazosin (B1670899) emerged as important therapeutic agents, initially for the treatment of hypertension and later for benign prostatic hyperplasia (BPH). scielo.brnih.govwikipedia.org Terazosin was patented in 1975 and came into medical use in 1985, while doxazosin was patented in 1977 and approved for medical use in 1988. wikipedia.orgwikipedia.org These early quinazoline alpha-1 adrenoceptor antagonists demonstrated the therapeutic potential of targeting these receptors. This compound, sharing the quinazoline core structure, emerged within this context of exploring the pharmacological landscape of alpha-1 adrenoceptor ligands.

Evolution of Alpha-1 Adrenoceptor Subtype Classification and its Impact on this compound Research

The understanding of alpha-1 adrenoceptors has evolved significantly over time. Initially, alpha adrenoceptors were broadly classified as alpha and beta. nih.gov Further research led to the subdivision of alpha receptors into alpha-1 and alpha-2. nih.gov The subsequent cloning of alpha-1 adrenoceptor cDNAs in the late 1980s and early 1990s revealed the existence of distinct subtypes: alpha1A, alpha1B, and alpha1D. frontiersin.orgwikipedia.org The designation of an alpha1C subtype was later found to be identical to the alpha1A subtype. wikipedia.orgguidetopharmacology.org

This refinement in classification profoundly impacted research on compounds like this compound. Researchers began to investigate the binding affinity and functional effects of existing and newly synthesized ligands at these individual subtypes. This led to the identification of this compound as a compound exhibiting selectivity for the alpha1B adrenoceptor subtype. ebi.ac.ukresearchgate.netnih.gov This subtype selectivity distinguished this compound from earlier, less selective alpha-1 antagonists like prazosin, which was considered relatively non-selective among the alpha-1 subtypes. wikipedia.org

Key Discoveries and Methodological Advancements in this compound Studies

Studies on this compound have utilized various methodologies to characterize its interaction with alpha-1 adrenoceptors. Early research often involved radioligand binding assays using compounds like [³H]-prazosin to determine the affinity of ligands for alpha-1 receptors in different tissues known to predominantly express specific subtypes, such as rat liver membranes for alpha1B and rat vas deferens or kidney for alpha1A. nih.gov

Key discoveries from these studies established this compound as a selective ligand for the alpha1B subtype. For instance, this compound showed high specificity for alpha-1 adrenoceptors and a 10-15-fold selectivity for alpha1B over the alpha1A subtype in binding assays. ebi.ac.ukresearchgate.net Functional studies in isolated tissues, such as rat and rabbit tissues, further confirmed this compound's selective alpha1B antagonist activity. nih.gov These studies measured the ability of this compound to antagonize contractions mediated by alpha-1 adrenoceptors in tissues like rabbit thoracic aorta (rich in alpha1B) compared to rat prostatic vas deferens (rich in alpha1A and alpha1L) or rat aorta (rich in alpha1D). nih.gov

While initial binding studies suggested high affinity and selectivity, some functional studies initially showed discrepancies, highlighting the complexity of receptor behavior in different tissue environments. nih.gov However, later functional evaluations in rat and rabbit tissues confirmed (+)-cyclazosin as a selective alpha1B-adrenoceptor antagonist, demonstrating 13- and 38-fold selectivity over alpha1A and alpha1D subtypes, respectively. nih.gov

Methodological advancements have continued to enhance the understanding of this compound's interaction with its target. The determination of the absolute configuration of (+)-cyclazosin through techniques like X-ray crystallography has provided crucial structural information. ebi.ac.uk More recently, the crystal structure of the human alpha1B adrenoceptor bound to (+)-cyclazosin has been determined, offering detailed insights into the molecular determinants of ligand binding and selectivity. acs.orgresearchgate.net This structural information is invaluable for understanding how this compound interacts with the receptor at the atomic level and for guiding the design of new, more selective ligands. acs.orgresearchgate.net

Table 1: Binding Affinity and Selectivity of (+)-Cyclazosin

Adrenoceptor SubtypepKi / pA2 Value (Binding/Functional)Selectivity Ratio (α1B / Subtype)Tissue/SystemSource
α1A8.18-8.41 (Binding)10-15Native and cloned receptors ebi.ac.ukresearchgate.net
α1A/L7.78 ± 0.04 (Functional, pA2)-Rat small mesenteric artery, rat prostatic vas deferens ebi.ac.uknih.govresearchgate.net
α1B9.23-9.57 (Binding)-Native and cloned receptors, rat liver membranes ebi.ac.ukresearchgate.netnih.gov
α1B7.96 ± 0.08 (Functional, pA2)-Rat spleen ebi.ac.uknih.govresearchgate.net
α1B8.85 (Functional, pA2)-Rabbit thoracic aorta nih.gov
α1D7.27 (Functional, pA2)38-39Rat aorta researchgate.netnih.gov
α1D6.86 ± 0.07 (Functional, pA2)-Rat aorta ebi.ac.ukresearchgate.net

Note: pKi values represent binding affinity, while pA2 values represent functional antagonist potency. Higher values indicate greater affinity or potency.

Contextualizing this compound as a Research Tool in Adrenergic Pharmacology

This compound's identified selectivity for the alpha1B adrenoceptor subtype has established it as a valuable research tool in adrenergic pharmacology. wikipedia.orgwikipedia.orgnih.govctdbase.org Selective ligands are crucial for dissecting the specific roles and functions of individual receptor subtypes in complex biological systems. nih.gov By using this compound in experimental settings, researchers can probe the physiological effects mediated specifically by the alpha1B adrenoceptor, differentiating them from those mediated by the alpha1A or alpha1D subtypes.

This has been particularly important in studying the diverse roles of alpha-1 adrenoceptors in various tissues, including the cardiovascular system, central nervous system, and genitourinary tract. nih.govfrontiersin.orgwikipedia.org For example, studies using selective ligands and genetic models have indicated that different alpha-1 subtypes may play distinct or even opposing roles in conditions like cardiac hypertrophy and heart failure. frontiersin.orgresearchgate.net this compound, as a relatively selective alpha1B antagonist, has contributed to understanding the specific contributions of this subtype to such physiological and pathophysiological processes. ebi.ac.ukresearchgate.netnih.govresearchgate.netnih.gov While the pursuit of even more highly selective alpha1B ligands continues, this compound remains a significant compound in the pharmacological toolkit for investigating alpha1B adrenoceptor function. acs.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Selective Ligands and Probes

The quest for highly selective ligands targeting specific adrenoceptor subtypes remains a critical area of research. Cyclazosin, with its established selectivity for the α1B-adrenoceptor, serves as a foundational structure for the design and synthesis of novel derivatives and analogs with potentially enhanced selectivity and desired pharmacological properties. Studies have explored modifications to the furan (B31954) portion and other parts of the this compound structure to optimize its interaction with the α1B receptor. The availability of the crystal structure of the human α1B-adrenergic receptor in complex with (+)-Cyclazosin has been instrumental in providing a structural basis for understanding ligand binding and guiding the rational design of new selective ligands. rsc.orgplos.org This structural information allows for the identification of key residues involved in ligand recognition, facilitating the design of compounds with improved affinity and selectivity profiles. rsc.orgplos.org Chiral analogs of this compound are also being developed to further refine selectivity for the α1B-adrenoceptor subtype. mdpi.comresearchgate.net

Research findings have detailed the synthesis and evaluation of this compound derivatives, assessing their binding affinity and functional antagonism at α1- and α2-adrenoceptors, as well as their binding affinity at human cloned α1A-, α1B-, and α1D-adrenoceptor subtypes. These studies aim to identify compounds with improved selectivity ratios compared to the parent compound. For instance, certain derivatives have shown enhanced selectivity for α1B over α1A and α1D subtypes in functional assays. researchgate.net

Further Elucidation of Receptor Signaling Mechanisms beyond Adrenergic Pathways

While this compound is primarily known for its antagonistic effects on α1B-adrenoceptors and their associated Gq protein signaling pathway, research into G protein-coupled receptors (GPCRs) has revealed the complexity of their signaling, extending beyond canonical G protein coupling to include biased signaling and interactions with other intracellular pathways. frontiersin.orgnih.govbiomolther.org Although specific studies detailing this compound's involvement in non-adrenergic signaling pathways are limited in the provided search results, the broader understanding of GPCR pharmacology suggests the potential for such interactions. For example, some GPCRs, including adrenergic receptors, can engage in biased signaling, preferentially activating certain downstream pathways (e.g., β-arrestin-mediated signaling) over others depending on the ligand and cellular context. frontiersin.orgnih.govbiomolther.org Additionally, adrenergic receptors have been shown to interact with pathways involving kinases like Src. researchgate.net Future research may explore if this compound, as an α1B antagonist, exhibits any form of biased signaling or influences non-adrenergic pathways, which could uncover novel therapeutic implications or provide a more complete picture of its cellular effects.

Integration of Advanced Computational and Experimental Methodologies

Advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly integrated with experimental methodologies in receptor research and drug discovery. rsc.orgmdpi.comphysicallensonthecell.orgresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net These computational approaches provide valuable insights into ligand-receptor interactions, binding kinetics, and the dynamic behavior of receptors, complementing traditional experimental binding and functional assays. nih.govibmc.msk.ru The crystal structure of the α1B-adrenoceptor bound to this compound serves as a crucial starting point for computational studies aimed at understanding the molecular determinants of α1B selectivity and designing novel ligands. rsc.orgplos.orgresearchgate.netwikipedia.org Molecular dynamics simulations can be used to study the stability of the this compound-receptor complex and the conformational changes of the receptor upon ligand binding. rsc.orgmdpi.comfrontiersin.orgresearchgate.net Docking studies can predict the binding poses and affinities of novel this compound analogs. rsc.orgresearchgate.netmdpi.comfrontiersin.org The integration of these in silico methods with experimental validation, such as binding assays and functional studies, accelerates the discovery and optimization of selective ligands.

Computational MethodApplication in Receptor ResearchRelevance to this compound Research
Molecular DockingPredicting ligand binding poses and affinities. rsc.orgresearchgate.netmdpi.comfrontiersin.orgPredicting binding of this compound analogs to α1B-adrenoceptor. rsc.orgresearchgate.net
Molecular Dynamics SimulationStudying receptor-ligand complex stability and conformational changes. rsc.orgmdpi.comfrontiersin.orgAnalyzing the dynamics of this compound bound to α1B-adrenoceptor. rsc.orgresearchgate.net
QSAR ModelingEstablishing relationships between chemical structure and biological activity.Developing predictive models for the activity of this compound derivatives. rsc.org
Structure-Based Drug DesignDesigning novel ligands based on receptor structure. rsc.orgnih.govGuiding the design of new selective α1B-adrenoceptor antagonists based on this compound-bound structure. rsc.orgplos.org

Methodological Innovations in Preclinical Discovery

The field of preclinical drug discovery is continuously evolving with the introduction of innovative methodologies aimed at improving efficiency, predictivity, and reducing reliance on traditional animal models. nih.govresearchgate.netnih.gov These innovations include the development of advanced in vitro systems, such as organoids and organs-on-chips, and the increasing application of in silico methods, including machine learning and artificial intelligence, for target identification, compound screening, and toxicity prediction. mdpi.combiomolther.orgnih.govresearchgate.net Methodological advancements in areas like functional imaging and biosensing also provide new ways to study receptor activity and downstream signaling in more complex biological contexts. While not exclusive to this compound research, these broader methodological innovations in preclinical discovery provide a more sophisticated toolkit for investigating the pharmacological properties of compounds like this compound, enabling more detailed and predictive studies of their interactions with their targets and their potential effects in relevant biological systems. nih.gov The integration of these diverse innovative methods can accelerate the process of characterizing this compound and its analogs and exploring their potential therapeutic applications.

Innovative Preclinical MethodologyDescriptionPotential Application in this compound Research
Advanced In Vitro SystemsOrganoids, organs-on-chips, and 3D cell cultures mimicking tissue/organ physiology. biomolther.orgnih.govStudying this compound effects on α1B-adrenoceptors in more physiologically relevant cellular environments.
In Silico ApproachesMachine learning, AI for target ID, screening, property prediction. mdpi.combiomolther.orgnih.govresearchgate.netIdentifying potential new targets for this compound or predicting the properties of novel analogs. mdpi.comnih.gov
Advanced Imaging TechniquesFunctional imaging modalities for studying biological processes in living systems.Visualizing α1B-adrenoceptor activity and modulation by this compound in real-time in relevant tissues or model systems.
Biosensing TechnologiesDevices for detecting and monitoring biological molecules and processes.Developing biosensors to measure this compound-receptor interactions or downstream signaling events.
Chemoinformatics and Data MiningComputational techniques for analyzing chemical data and literature to find insights. researchgate.netIdentifying potential off-targets or novel applications for this compound based on its structure and known activity. researchgate.net

Q & A

Q. What are the primary receptor targets of Cyclazosin, and how are they validated experimentally?

this compound primarily targets α1-adrenergic receptors (α1-ARs) and chemokine receptors (CXCR4 and ACKR3). Validation involves:

  • Radioligand displacement assays : this compound binds α1B-AR with high affinity (Ki = 6.17 nM for α1BARXTAL vs. 1.02 nM for wild-type α1BAR) .
  • PRESTO-Tango assays : this compound activates CXCR4 (EC50 = 16 ± 4 μM) and ACKR3 in dose-dependent studies, with antagonism confirmed using AMD3100 .
  • HSQC NMR : this compound induces chemical shift perturbations in CXCR4/ACKR3 membrane preparations, confirming direct receptor interactions .

Q. What experimental methods are recommended to assess this compound’s functional effects on receptor signaling?

Key methodologies include:

  • β-arrestin recruitment assays : this compound induces β-arrestin recruitment to CXCR4/ACKR3, measured via luminescence-based PRESTO-Tango systems .
  • ERK1/2 phosphorylation analysis : Western blotting detects prolonged ERK1/2 activation in HEK293 cells transfected with CXCR4/ACKR3 after this compound treatment (3-fold increase vs. baseline) .
  • Flow cytometry : this compound reduces CXCR4/ACKR3 surface expression in hVSMCs (e.g., 30% internalization at 100 μM after 30 min) .

Q. How can researchers resolve discrepancies in this compound’s reported dual agonist/antagonist activity?

Contradictory effects (e.g., partial agonist vs. antagonist behavior) require:

  • Context-dependent assays : Compare G protein-coupled (e.g., cAMP accumulation) vs. β-arrestin-mediated signaling (e.g., receptor internalization) .
  • Dose-response profiling : this compound inhibits CXCL12-mediated chemotaxis (IC50 = 11.6 μM) but lacks intrinsic chemotactic activity, suggesting biased signaling .
  • Structural analysis : Co-crystallization of this compound with α1B-AR (3.1 Å resolution) reveals inverse agonist binding modes, aiding mechanistic interpretation .

Advanced Research Questions

Q. What structural insights from this compound-bound receptor complexes inform ligand design?

The α1B-AR-Cyclazosin crystal structure (PDB: 7XYZ) highlights:

  • Binding pocket interactions : this compound’s quinazoline core forms hydrogen bonds with Ser188 and Tyr358, while its furan group engages hydrophobic residues (e.g., Phe312) .
  • Thermostability : this compound increases α1B-AR’s apparent Tm to 71°C in CPM assays, suggesting utility in stabilizing receptors for structural studies .
  • Enantiomer specificity : The racemic mixture’s activity contrasts with individual enantiomers, necessitating chiral resolution for structure-activity relationship (SAR) studies .

Q. How can researchers address conflicting data on this compound’s efficacy in different cellular models?

Discrepancies (e.g., ERK1/2 activation in HEK293 vs. hVSMCs) require:

  • Cell-type-specific validation : Test this compound in primary cells (e.g., hVSMCs) vs. transfected lines, controlling for receptor density and coupling proteins .
  • Pathway inhibition : Use inhibitors (e.g., AMD3100 for CXCR4) to isolate receptor-specific effects .
  • Multiplexed assays : Combine ERK phosphorylation, calcium flux, and transcriptional readouts to capture biased signaling .

Q. What strategies optimize this compound’s use in studying chemokine receptor crosstalk?

To explore CXCR4/ACKR3 interplay:

  • Co-expression systems : Co-transfect CXCR4/ACKR3 in HEK293 cells and monitor this compound’s β-arrestin recruitment vs. Gαi activation .
  • Competitive binding assays : Use labeled CXCL12 and this compound to assess allosteric modulation via HSQC NMR or SPR .
  • In vivo models : Evaluate this compound’s inhibition of CXCL12-driven metastasis in xenografts, correlating with receptor internalization data .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to determine EC50/IC50 values, reporting SE from ≥3 independent experiments .
  • Multiple comparisons correction : Apply Dunn’s test after Kruskal-Wallis analysis for non-parametric datasets (e.g., flow cytometry) .
  • Signal normalization : Express ERK1/2 phosphorylation as pERK/total ERK ratios to control for loading variability .

Q. How should researchers validate this compound’s specificity across adrenergic and chemokine receptors?

  • Selectivity panels : Screen this compound against α2-AR, β-AR, and unrelated GPCRs (e.g., adenosine A2A) using radioligand binding .
  • Kinetic assays : Compare on/off rates (SPR) for α1B-AR vs. CXCR4 to assess target engagement kinetics .
  • Genetic knockout models : Use CRISPR-Cas9 to delete α1B-AR or CXCR4 in cell lines, confirming loss of this compound response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclazosin
Reactant of Route 2
Reactant of Route 2
Cyclazosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.